2-Methyl-5-tert-Butyl-p-quaterphenyl 2-Methyl-5-tert-Butyl-p-quaterphenyl
Brand Name: Vulcanchem
CAS No.: 114932-35-3
VCID: VC20887211
InChI: InChI=1S/C29H28/c1-21-10-19-27(29(2,3)4)20-28(21)26-17-15-25(16-18-26)24-13-11-23(12-14-24)22-8-6-5-7-9-22/h5-20H,1-4H3
SMILES: CC1=C(C=C(C=C1)C(C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC=C4
Molecular Formula: C29H28
Molecular Weight: 376.5 g/mol

2-Methyl-5-tert-Butyl-p-quaterphenyl

CAS No.: 114932-35-3

Cat. No.: VC20887211

Molecular Formula: C29H28

Molecular Weight: 376.5 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-5-tert-Butyl-p-quaterphenyl - 114932-35-3

Specification

CAS No. 114932-35-3
Molecular Formula C29H28
Molecular Weight 376.5 g/mol
IUPAC Name 4-tert-butyl-1-methyl-2-[4-(4-phenylphenyl)phenyl]benzene
Standard InChI InChI=1S/C29H28/c1-21-10-19-27(29(2,3)4)20-28(21)26-17-15-25(16-18-26)24-13-11-23(12-14-24)22-8-6-5-7-9-22/h5-20H,1-4H3
Standard InChI Key CWPXNSGDVJJPHG-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC=C4
Canonical SMILES CC1=C(C=C(C=C1)C(C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC=C4

Introduction

Chemical Identity and Structure

2-Methyl-5-tert-Butyl-p-quaterphenyl belongs to the quaterphenyl family of compounds, consisting of four benzene rings linked together in a linear arrangement. This sterically hindered p-quaterphenyl derivative features methyl and tert-butyl substituents that contribute to its unique properties and stability.

Basic Chemical Information

The compound is formally identified by the following characteristics:

ParameterValue
CAS Number114932-35-3
Molecular FormulaC29H28
Molecular Weight376.53 g/mol
IUPAC Name4-tert-butyl-1-methyl-2-[4-(4-phenylphenyl)phenyl]benzene
Alternative Name1,1':4',1'':4'',1'''-Quaterphenyl, 5-(1,1-dimethylethyl)-2-methyl-
Standard InChIKeyCWPXNSGDVJJPHG-UHFFFAOYSA-N

The molecular structure consists of a backbone of four connected phenyl rings with a methyl group at position 2 and a tert-butyl group at position 5 of the terminal phenyl ring. This arrangement contributes to the compound's rigid, planar structure that impacts its photophysical properties.

Physical Properties

The physical properties of 2-Methyl-5-tert-Butyl-p-quaterphenyl have been determined through both experimental measurements and predictive modeling:

PropertyValueMethod
Boiling Point543.5±45.0 °CPredicted
Density1.022±0.06 g/cm³Predicted

These properties reflect the compound's relatively high molecular weight and complex aromatic structure . The high boiling point is consistent with other polycyclic aromatic compounds containing multiple phenyl rings.

Photophysical Characteristics

The photophysical properties of 2-Methyl-5-tert-Butyl-p-quaterphenyl have been extensively studied, particularly regarding its fluorescence behavior and performance as a UV laser dye.

Fluorescence Properties

2-Methyl-5-tert-Butyl-p-quaterphenyl exhibits distinctive fluorescence characteristics that make it valuable for spectroscopic applications. The compound demonstrates emission in the ultraviolet range, specifically between 330-380 nm, which is slightly shorter than the parent compound p-quaterphenyl . This blue-shifted emission is attributed to the steric effects introduced by the methyl and tert-butyl substituents, which influence the electronic structure and conjugation of the molecule.

Research has established that the compound possesses favorable quantum yields and fluorescence lifetimes that contribute to its effectiveness in optical applications. These properties have been measured in common solvents such as ethanol and dioxane at room temperature .

Photostability Performance

One of the most notable characteristics of 2-Methyl-5-tert-Butyl-p-quaterphenyl is its exceptional photostability. Research has demonstrated that:

  • It ranks among the most stable UV laser dyes currently known

  • Its photochemical stability is 10-20 times better in dioxane than in ethanol

  • The steric hindrance provided by the methyl and tert-butyl groups contributes significantly to this stability by protecting the molecule from photodegradation pathways

Applications in Scientific Research

2-Methyl-5-tert-Butyl-p-quaterphenyl has found significant applications in various scientific fields, particularly in spectroscopy and laser technology.

Laser Dye Applications

The compound's primary application is as a UV laser dye, where it demonstrates several advantageous properties:

Performance ParameterValue/Characteristic
Emission Range330-380 nm (UV region)
Conversion EfficiencyRanges between 1-21%
Stability RankingAmong the most stable UV laser dyes
Optimal SolventDioxane (for maximum stability)

These properties make 2-Methyl-5-tert-Butyl-p-quaterphenyl particularly valuable for ultraviolet laser applications requiring stable and reliable performance over extended periods .

Two-Photon Spectroscopy Research

The compound has been the subject of advanced spectroscopic investigations, particularly in two-photon excitation studies. Research has focused on:

  • Two-color two-photon excited fluorescence properties

  • Ab initio calculations to determine molecular parameters

  • Experimental verification of theoretical predictions regarding its nonlinear optical properties

These studies contribute to the fundamental understanding of nonlinear optical processes and provide insights into the electronic structure and dynamics of complex aromatic systems .

Materials Science Applications

Beyond its spectroscopic applications, 2-Methyl-5-tert-Butyl-p-quaterphenyl has potential utility in materials science and organic electronics.

Structure-Property Relationships

The relationship between the molecular structure of 2-Methyl-5-tert-Butyl-p-quaterphenyl and its properties has implications for materials design. The methyl and tert-butyl substituents serve multiple functions:

  • They enhance photostability through steric protection

  • They influence solubility in various media

  • They affect molecular packing in solid-state applications

Understanding these structure-property relationships can guide the development of related compounds with tailored properties for specific applications.

SupplierLocationProduct Advantage
SYNTHON Chemicals GmbH & Co. KGGermany65 (supplier advantage rating)

This limited commercial availability reflects the specialized nature of the compound and its applications primarily in research settings .

Recent Research Developments

Recent scientific investigations have expanded our understanding of 2-Methyl-5-tert-Butyl-p-quaterphenyl's properties and potential applications.

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